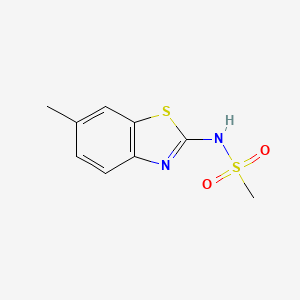

N-(6-methyl-1,3-benzothiazol-2-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazoles and methanesulfonamides are chemical structures known for their wide range of applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The introduction of a methanesulfonamide group into benzothiazoles can influence the chemical and physical properties of the resulting compound, affecting its reactivity, solubility, and potential applications.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and the incorporation of sulfonamide groups through selective mesylation techniques. For example, 1H-Benzotriazol-1-yl methanesulfonate has been identified as an effective reagent for selective N-mesylation, differentiating amino groups within molecules (Kim et al., 1999). Another approach involves using Methanesulfonic Acid/SiO2 as a catalyst for synthesizing aromatic and aliphatic benzothiazoles from carboxylic acids, demonstrating the versatility of methanesulfonic acid in facilitating benzothiazole formation (Sharghi & Asemani, 2009).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of N-H...N hydrogen bonding, which influences their supramolecular assembly. Studies on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have revealed the impact of sulfonamide substituents on molecular conformation and intermolecular interactions (Jacobs et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research in synthetic chemistry has identified methods for efficiently synthesizing benzothiazole derivatives, including N-(6-methyl-1,3-benzothiazol-2-yl)methanesulfonamide. For instance, the use of methanesulfonic acid/SiO2 has been demonstrated as an expeditious mixture for the synthesis of 2-substituted aromatic and aliphatic benzothiazoles from carboxylic acids, showing simplicity and ease of handling (H. Sharghi & O. Asemani, 2009). This method is significant for the preparation of a wide variety of benzothiazole derivatives, potentially including N-(6-methyl-1,3-benzothiazol-2-yl)methanesulfonamide, due to its efficient use of readily available materials and straightforward synthesis process.

Biological Activity

The exploration of sulfonamide derivatives in biological systems has revealed their potential in various applications. For example, the synthesis and characterization of new sulfonamide derivatives and their metal complexes have been investigated for their antibacterial activities (Ü. Özdemir et al., 2009). These studies are critical for understanding the bioactive potential of sulfonamide-based compounds, including N-(6-methyl-1,3-benzothiazol-2-yl)methanesulfonamide, in developing new antimicrobial agents.

Antimicrobial and Anticancer Activities

The development of bis heterocycles linked through amido sulfonamido methane has been researched for their antimicrobial and anticancer activities. Certain derivatives have shown significant potential in inhibiting the growth of lung, colon, and prostate cancer cell lines, along with possessing excellent antimicrobial properties (C. Premakumari et al., 2014). These findings underscore the importance of N-(6-methyl-1,3-benzothiazol-2-yl)methanesulfonamide and its analogs in the development of new therapeutic agents.

Mecanismo De Acción

While the specific mechanism of action of “N-(6-methyl-1,3-benzothiazol-2-yl)methanesulfonamide” is not mentioned in the search results, benzothiazole derivatives have been found to exhibit a wide range of biological activities. For instance, some benzothiazole derivatives have been found to inhibit acetylcholinesterase and Aβ1-42 aggregation, which are key processes involved in Alzheimer’s disease .

Safety and Hazards

Direcciones Futuras

Benzothiazole derivatives, including “N-(6-methyl-1,3-benzothiazol-2-yl)methanesulfonamide”, have shown potential in various areas of research due to their diverse biological activities . Future research could focus on exploring these activities further and developing new therapeutic agents based on the benzothiazole structure.

Propiedades

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S2/c1-6-3-4-7-8(5-6)14-9(10-7)11-15(2,12)13/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKONKADGOAYGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methyl-1,3-benzothiazol-2-yl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxylic acid](/img/structure/B5567553.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5567569.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5567584.png)

![4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5567585.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5567593.png)

![(3S*,4R*)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propyl-1-pyrrolidinecarboxamide](/img/structure/B5567599.png)

![3-methyl-8-[(1-phenylcyclopentyl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5567611.png)

![4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide](/img/structure/B5567621.png)

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)

![methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5567628.png)

![3-isopropyl-1-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5567635.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5567641.png)